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molecular formula C8H6BrN3 B050634 2-Bromo-6-(1H-pyrazol-1-yl)pyridine CAS No. 123640-41-5

2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Cat. No. B050634
M. Wt: 224.06 g/mol
InChI Key: LPRJOZJWALGJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598351B2

Procedure details

To a solution of 1H-Pyrazole (10.0 mmol, 680 mg) in distilled dioxane (30 mL) were added KOtBu (11.0 mmol, 1.26 g), and followed by addition of 2,6-dibromopyridine (10.0 mmol, 2.37 g). The reaction mixture was refluxed for 48 hour, and then quenched with 5 mL of water. Solvent was removed under reduced pressure and water was added to the residue, then the mixture was extracted with DCM. The combined organic layers were washed with brine and dried over MgSO4. After solvent evaporation, the crude product was purified by column chromatography on silica gel (Hexanes:ethyl acetate=20:1 as eluent) to afford a white solid (2.01 g, 90%). 1H NMR (400 MHz, CDCl3, ppm): 8.53 (s, 1H), 7.92 (d, 1H, J=7.6 Hz), 7.73 (s, 1H), 7.67 (t, 1H, J=7.8 Hz), 7.35 (d, 1H, 7.6 Hz), 6.46 (s, 1H). 13C NMR (100 MHz, CDCl3, ppm): 162.72, 140.73, 139.91, 127.58, 125.25, 110.89, 108.23.
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.CC([O-])(C)C.[K+].[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15](Br)[N:14]=1>O1CCOCC1>[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
1.26 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 48 hour
Duration
48 h
CUSTOM
Type
CUSTOM
Details
quenched with 5 mL of water
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After solvent evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel (Hexanes:ethyl acetate=20:1 as eluent)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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